2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
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Overview
Description
2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide involves several steps. One common method includes the reaction of 7-amino-4-methyl-2H-chromen-2-one with 2-chloro-2-phenylacetyl chloride . The reaction is typically carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an anti-inflammatory agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, which is essential for bacterial replication . The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other chromen-2-one derivatives such as:
- Methyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
- Ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetate These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C21H17ClN4O4 |
---|---|
Molecular Weight |
424.8 g/mol |
IUPAC Name |
2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H17ClN4O4/c1-13-6-21(28)30-18-8-19(17(22)7-16(13)18)29-10-20(27)25-15-4-2-14(3-5-15)9-26-12-23-11-24-26/h2-8,11-12H,9-10H2,1H3,(H,25,27) |
InChI Key |
NMACFOYXRWRCQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Origin of Product |
United States |
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